

Application Notes and Protocols for 14-Hydroxytetradecanoic Acid in Lipidomics Studies

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Compound of Interest

Compound Name: *14-Hydroxytetradecanoic acid*

Cat. No.: *B172591*

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Introduction

14-Hydroxytetradecanoic acid (14-HDA), also known as 14-hydroxymyristic acid or ω -hydroxytetradecanoic acid, is a C14 omega-hydroxy long-chain fatty acid.^[1] In lipidomics, the study of the entire lipid profile of a biological system, 14-HDA is an intriguing molecule whose full biological significance is still under investigation. Its presence in biological systems is primarily attributed to the ω -oxidation pathway of fatty acids, an alternative to the more common β -oxidation. This pathway is particularly relevant when β -oxidation is impaired.

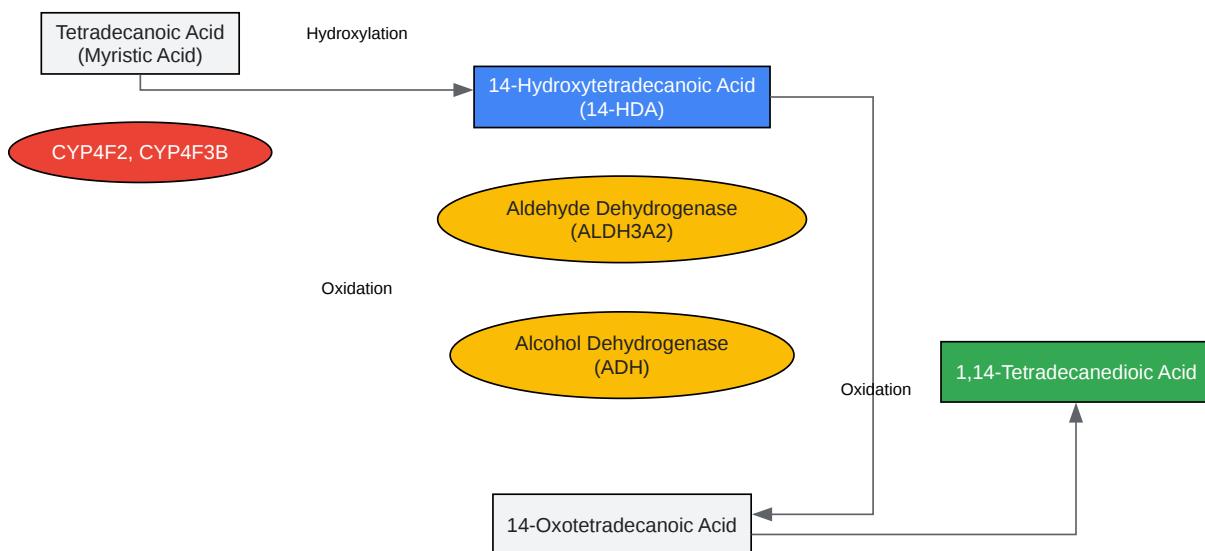
These application notes provide an overview of the current understanding of 14-HDA's metabolic origins and a framework for its analysis in lipidomics research. The provided protocols are synthesized from established methods for the analysis of hydroxy fatty acids and can be adapted for the specific quantification of 14-HDA.

Signaling Pathways and Metabolic Context

The primary route for the biosynthesis of 14-HDA is the ω -oxidation of tetradecanoic acid (myristic acid). This metabolic pathway occurs in the endoplasmic reticulum and involves a series of enzymatic reactions.

ω -Oxidation Pathway of Tetradecanoic Acid

The ω -oxidation of tetradecanoic acid begins with the hydroxylation of the terminal methyl group by cytochrome P450 enzymes, primarily from the CYP4F family. The resulting **14-hydroxytetradecanoic acid** can be further oxidized to a dicarboxylic acid.



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ω -Oxidation of Tetradecanoic Acid

Data Presentation

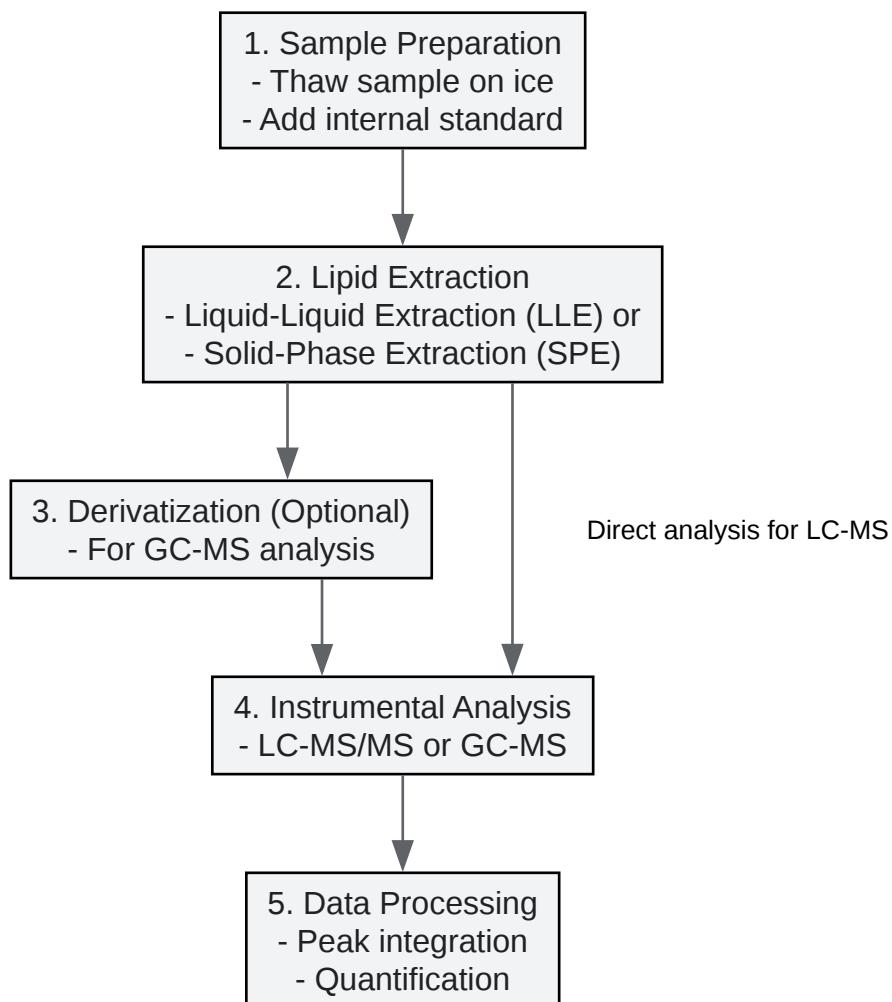
Specific quantitative data for **14-Hydroxytetradecanoic acid** in human biological samples is not extensively reported in the literature. However, studies on the downstream metabolite, 1,14-tetradecanedioic acid (TDA), provide an indication of the potential concentration range of ω -oxidation products. A robust LC-MS/MS assay has been developed to quantify endogenous TDA in human plasma.

Analyte	Matrix	Concentration Range (Standard Curve)	Method	Reference
1,14-Tetradecanedioic Acid (TDA)	Human Plasma	2.5–1000 nM	LC-MS/MS	[2]

Experimental Protocols

The following is a generalized protocol for the extraction and quantification of 14-HDA from biological samples, such as plasma or tissue homogenates. This protocol is based on established methods for the analysis of hydroxy fatty acids and should be optimized for specific research needs.

Experimental Workflow for 14-HDA Analysis



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Workflow for 14-HDA Analysis

Protocol 1: Quantification of 14-HDA in Human Plasma by LC-MS/MS

1. Materials and Reagents

- **14-Hydroxytetradecanoic acid** analytical standard
- Isotopically labeled internal standard (e.g., 14-HDA-d4)
- LC-MS grade water, acetonitrile, methanol, and isopropanol
- Formic acid

- Human plasma (collected with EDTA)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Lipid Extraction

- Thaw plasma samples on ice.
- To 100 μ L of plasma, add 10 μ L of the internal standard solution (concentration to be optimized).
- Add 300 μ L of ice-cold methanol to precipitate proteins.
- Vortex for 30 seconds and incubate at -20°C for 20 minutes.
- Centrifuge at 14,000 \times g for 15 minutes at 4°C.
- Collect the supernatant.

3. Solid-Phase Extraction (SPE) for Cleanup and Concentration

- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant from the protein precipitation step onto the SPE cartridge.
- Wash the cartridge with 1 mL of water to remove polar impurities.
- Elute the lipids with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
- Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 14-HDA: Precursor ion $[M-H]^-$ (m/z 243.2) to a specific product ion (to be determined by infusion of the standard).
 - Internal Standard (e.g., 14-HDA-d4): Precursor ion $[M-H]^-$ (m/z 247.2) to its corresponding product ion.
 - Optimize MS parameters (e.g., collision energy, declustering potential) using the analytical standard.

5. Quantification

- Prepare a calibration curve using the 14-HDA analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of 14-HDA in the samples by interpolating from the calibration curve.

Conclusion and Future Perspectives

14-Hydroxytetradecanoic acid is a metabolite of the ω -oxidation pathway with potential roles in cellular signaling and pathology, particularly under conditions of metabolic stress. While its study in lipidomics is still in its early stages, the analytical frameworks for other hydroxy fatty acids provide a solid foundation for its investigation. Future research should focus on the precise quantification of 14-HDA in various biological tissues and fluids in both healthy and diseased states to elucidate its role as a potential biomarker. Furthermore, exploring the downstream signaling effects of 14-HDA will be crucial in understanding its function in cellular processes. The application of advanced lipidomics techniques will undoubtedly shed more light on the significance of this and other ω -hydroxy fatty acids in human health and disease.

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